4-Ethoxy-6-(piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-ethoxy-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-15-10-7-9(12-8-13-10)14-5-3-11-4-6-14/h7-8,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDARHIQSOFFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic potential of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine derivatives
An In-Depth Technical Guide to the Therapeutic Potential of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine Derivatives
Executive Summary
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activity.[1][2] When hybridized with a piperazine moiety—another privileged pharmacophore known to enhance pharmacological properties—the resulting derivatives exhibit a broad spectrum of therapeutic potential.[3][4] This guide focuses on the specific class of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine derivatives, synthesizing current research to provide an in-depth analysis of their synthesis, mechanism of action, and burgeoning role in oncology. We will explore their function as potent kinase inhibitors, detail the experimental validation of their activity, and present a forward-looking perspective on their development as next-generation therapeutics.
Introduction: The Pyrimidine-Piperazine Hybrid Scaffold
Pyrimidine, an electron-rich aromatic heterocycle, is a fundamental building block of DNA and RNA, making it a critical endogenous component of the human body.[1] Its structural diversity and synthetic accessibility have led to its widespread application in drug discovery, with derivatives showing antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The piperazine ring is another key structural element in medicinal chemistry, often incorporated into drug candidates to improve pharmacokinetic properties such as solubility and bioavailability, and to provide a versatile linker for interacting with biological targets.[3][4]
The combination of these two moieties into a single molecular framework can significantly enhance biological activity.[3] The 4-Ethoxy-6-(piperazin-1-yl)pyrimidine core represents a promising class of such hybrids, demonstrating significant potential, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in diseases like cancer.[5][6]
Synthetic Strategies and Methodologies
The synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine derivatives typically follows a multi-step pathway, starting from readily available pyrimidine precursors. A common and efficient route involves the sequential nucleophilic substitution on a di-substituted pyrimidine ring.
A key intermediate in this process is a multifunctionalized pyrimidine scaffold such as 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[7][8] This scaffold can be prepared by reacting a dichlorinated pyrimidine with sodium ethoxide under mild conditions, ensuring a regioselective reaction.[8]
General Synthetic Workflow
The overall process can be visualized as a systematic assembly of the final molecule from key intermediates.
Caption: General synthetic pathway for 4-Ethoxy-6-(piperazin-1-yl)pyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of a Piperazine-Substituted Pyrimidine
This protocol is adapted from established methodologies for the synthesis of related pyrimidine-piperazine hybrids.[9]
-
Preparation of the Ethoxy Intermediate: To a stirred solution of a 4,6-dichloro-pyrimidine precursor in ethanol, a freshly prepared solution of sodium ethoxide (1.1 equivalents) in ethanol is added dropwise at room temperature (approx. 20°C).[8]
-
Causality: Using ethanol as the solvent and sodium ethoxide as the reagent under mild conditions favors a regioselective mono-substitution, yielding the desired 4-chloro-6-ethoxy intermediate while minimizing the formation of di-ethoxy byproducts.[8]
-
-
Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).
-
Piperazine Coupling: The 4-chloro-6-ethoxypyrimidine intermediate (1 equivalent) and the desired N-substituted piperazine (1.1 equivalents) are dissolved in a suitable solvent such as dry ethanol or isopropanol.
-
Base-Catalyzed Reaction: A catalytic amount of a base, like potassium hydroxide or DIPEA (N,N-Diisopropylethylamine), is added to the mixture.[1][9] The reaction mixture is then refluxed for 12-24 hours.
-
Causality: The base acts as a scavenger for the HCl generated during the nucleophilic aromatic substitution, driving the reaction to completion.
-
-
Isolation and Purification: Upon completion, the reaction mixture is cooled and poured into crushed ice. The precipitated solid product is collected by filtration, washed with water, and dried.
-
Recrystallization: The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 4-Ethoxy-6-(piperazin-1-yl)pyrimidine derivative.
-
Characterization: The structure of the final compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]
Mechanism of Action: Potent Kinase Inhibition
A significant body of evidence points to kinase inhibition as the primary mechanism of action for the therapeutic effects of pyrimidine-piperazine derivatives.[5][11] Many of these compounds are designed as ATP-competitive inhibitors, where the pyrimidine scaffold acts as a bioisostere for the adenine ring of ATP, allowing it to bind effectively to the kinase hinge region in the ATP-binding pocket.[6]
Targeting Oncogenic Kinases
Derivatives of this class have shown potent inhibitory activity against several kinases implicated in cancer progression.
-
FLT3 Kinase: A series of 4-amino-6-piperazin-1-yl-pyrimidine derivatives were identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3).[12] Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a critical therapeutic target. These compounds demonstrated strong antiproliferative activity against human leukemic cell lines with FLT3 mutations.[12]
-
Aurora Kinases: Pyrimidine-based scaffolds have been developed as inhibitors of Aurora A kinase, an enzyme that plays a crucial role in mitotic progression and is often overexpressed in cancer.[11] Inhibition of Aurora A can lead to a reduction in the levels of oncoproteins like MYC, thereby suppressing tumor growth.[11]
-
EGFR and VEGFR-2: Other related pyrimidine derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key drivers of tumor growth, proliferation, and angiogenesis.[13]
Signaling Pathway Interruption
The therapeutic effect is achieved by interrupting key oncogenic signaling pathways.
Caption: Mechanism of action via competitive inhibition of receptor tyrosine kinases.
Therapeutic Applications in Oncology
The primary therapeutic application for this class of compounds is in oncology, where they have demonstrated significant anti-proliferative activity across a range of cancer cell lines.
In Vitro Anti-Cancer Activity
High-throughput screening has been instrumental in identifying the potential of pyrimidine derivatives. In one study, novel 4-aminopyrazolo[3,4-d]pyrimidine compounds (a related scaffold) were evaluated against 60 human tumor cell lines, showing significant growth inhibitory activities, particularly against renal cancer cell lines.[10]
| Compound ID | Target Cell Line Panel | Activity Metric | Result | Reference |
| 12c | Renal Cancer | IC₅₀ | Potent inhibition, better than sunitinib | [10] |
| 12f | Renal Cancer | IC₅₀ | Potent inhibition | [10] |
| Compound 13 | Small-Cell Lung Cancer (High-MYC) | IC₅₀ | < 200 nM | [11] |
| DGG200064 | Colon Cancer (HCT116) | GI₅₀ | < 1 µM | [14] |
| 16f (MY-1121) | Liver Cancer (SMMC-7721) | IC₅₀ | 89.42 nM | [15] |
IC₅₀: Half maximal inhibitory concentration. GI₅₀: Half maximal growth inhibition.
Mechanism of Cytotoxicity
Beyond simple proliferation arrest, these compounds can induce specific cellular responses leading to tumor cell death.
-
G2/M Cell Cycle Arrest: The derivative DGG200064 was shown to inhibit the growth of colorectal cancer cells by inducing G2/M arrest in a dose-dependent manner, a common mechanism for anticancer drugs that interfere with mitosis.[14]
-
Induction of Apoptosis: While some compounds induce cell cycle arrest, others can trigger programmed cell death (apoptosis), a desirable outcome for an anticancer agent.[4]
Future Perspectives and Conclusion
The 4-Ethoxy-6-(piperazin-1-yl)pyrimidine scaffold and its close analogs represent a highly versatile and potent class of compounds with significant therapeutic potential. Their proven ability to act as kinase inhibitors makes them particularly valuable for oncology drug development.
Future research should focus on:
-
Optimizing Selectivity: Fine-tuning the structure to enhance selectivity for specific kinase targets to minimize off-target effects and improve the safety profile.
-
Pharmacokinetic Enhancement: While the piperazine moiety often improves PK properties, further modifications can optimize absorption, distribution, metabolism, and excretion (ADME) profiles for better in vivo efficacy and oral bioavailability.[11]
-
Combination Therapies: Exploring the synergistic effects of these inhibitors with existing chemotherapeutic agents or immunotherapies to overcome drug resistance and improve patient outcomes.
-
Expansion to Other Diseases: Given the broad biological activity of pyrimidines, investigating the potential of these derivatives in other therapeutic areas, such as inflammatory diseases and neurodegenerative disorders, is a logical next step.[1][16]
References
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Kalogirou, A. S., & Koutentis, P. A. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
(n.d.). 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride. MySkinRecipes. Retrieved from [Link]
-
Reddy, T. S., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. Retrieved from [Link]
-
Hossan, A. S. M., et al. (2012). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules. Retrieved from [Link]
-
(n.d.). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Europe PMC. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Polycyclic Aromatic Compounds. Retrieved from [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2018). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank. Retrieved from [Link]
-
Sharma, R., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Chen, Y-T., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Vitaku, E., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from [Link]
-
Urbanaviciute, R., et al. (2024). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences. Retrieved from [Link]
-
Choi, Y., et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. Molecules. Retrieved from [Link]
-
El-Naggar, M., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Scott, J. S., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Retrieved from [Link]
-
Yang, Y., et al. (2023). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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- 10. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Role of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine in Drug Discovery & Development
The following technical guide details the role, synthesis, and application of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine (CAS 1185310-50-2) as a high-value pharmaceutical intermediate.
Executive Summary
4-Ethoxy-6-(piperazin-1-yl)pyrimidine is a specialized heterocyclic building block belonging to the "privileged scaffold" class of pharmaceutical intermediates. Its structure combines a central pyrimidine ring (a common kinase hinge-binding motif) with a piperazine moiety (conferring solubility and target affinity) and an ethoxy group (modulating lipophilicity and metabolic stability).
Unlike commodity chemicals, this intermediate is primarily utilized in medicinal chemistry optimization and Lead-to-Candidate (LtC) transitions for therapeutic areas including:
-
Oncology: Design of Type I/II Kinase Inhibitors.
-
Neuropsychiatry: Development of Serotonin (5-HT) and Dopamine (D2/D3) receptor modulators.
-
Urology/Cardiovascular: Structural analogues of PDE5 inhibitors.
This guide provides a comprehensive technical analysis of its chemical profile, synthetic utility, and quality standards.
Chemical Profile & Pharmacophore Analysis[1]
The utility of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine stems from its ability to serve as a trifunctional scaffold.
| Feature | Chemical Function | Pharmaceutical Role |
| Pyrimidine Core | Electron-deficient aromatic ring | Mimics the adenine ring of ATP in kinase inhibitors; serves as a bioisostere for pyridine or phenyl rings. |
| Piperazine Tail | Basic secondary amine ( | Enhances aqueous solubility; forms critical salt bridges with aspartate/glutamate residues in receptor binding pockets. |
| Ethoxy Group | Alkoxy substituent | Modulates |
Key Physical Properties:
-
Molecular Formula:
-
Molecular Weight: 208.26 g/mol
-
Predicted
: ~0.7 (Ideal for fragment-based drug design) -
Solubility: High in acidic media (due to piperazine); moderate in organic solvents (DCM, DMSO).
Therapeutic Applications & Mechanism of Action
A. Kinase Inhibition (Oncology)
The pyrimidine scaffold is ubiquitous in FDA-approved kinase inhibitors (e.g., Pazopanib , Palbociclib ). 4-Ethoxy-6-(piperazin-1-yl)pyrimidine serves as a core fragment where:
-
N1/N3 of Pyrimidine: Form hydrogen bonds with the kinase hinge region (e.g., Valine/Alanine residues).
-
Piperazine Nitrogen: Solubilizing tail that often extends into the solvent-exposed region of the ATP binding pocket.
-
Ethoxy Group: Fills hydrophobic pockets (e.g., the Gatekeeper region) to improve selectivity against off-target kinases.
B. GPCR Modulation (CNS Disorders)
Piperazinyl-pyrimidines are classic pharmacophores for 5-HT1A and 5-HT2A receptors (e.g., Buspirone , Gepirone ). While those drugs typically utilize a 2-pyrimidinyl linkage, the 4-pyrimidinyl isomer (this compound) is increasingly used in novel libraries to alter metabolic clearance rates and patentability while retaining receptor affinity.
C. Phosphodiesterase 5 (PDE5) Inhibition
The structure shares significant homology with the side chains of PDE5 inhibitors like Sildenafil and Vardenafil . It acts as a "scaffold hop" intermediate, replacing the traditional phenyl-sulfonyl core with a pyrimidine core to reduce molecular weight and improve oral bioavailability.
Synthetic Pathway & Manufacturing Protocol
The synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine follows a sequential Nucleophilic Aromatic Substitution (
Reaction Logic
-
Regioselectivity: Since 4,6-dichloropyrimidine is symmetric, the first substitution leads to a single isomer.
-
Order of Addition: The ethoxy group is introduced first to lower the reactivity of the pyrimidine ring, preventing double substitution when the more nucleophilic piperazine is added later.
Step-by-Step Protocol
Step 1: Mono-Ethoxylation
-
Reagents: 4,6-Dichloropyrimidine, Sodium Ethoxide (NaOEt), Ethanol (EtOH).[6][7][8]
-
Conditions:
, 2-4 hours. -
Mechanism:
displacement of one chloride. -
Critical Control: Maintain temperature
to prevent bis-ethoxylation (formation of 4,6-diethoxypyrimidine).
Step 2: Piperazinylation
-
Reagents: 4-Chloro-6-ethoxypyrimidine (Intermediate), Piperazine (anhydrous),
or DIPEA, Acetonitrile or n-Butanol. -
Conditions: Reflux (
), 6-12 hours. -
Stoichiometry: Use excess piperazine (3-5 eq) to prevent the formation of the "dimer" impurity (bis-pyrimidinyl piperazine).
-
Workup: Evaporation of solvent, aqueous extraction (DCM/Water), and crystallization or column chromatography.
Visualization of Synthesis Pathway
Caption: Sequential
Quality Control & Analytical Standards
To ensure suitability for pharmaceutical use, the intermediate must meet rigorous specifications.
| Test Parameter | Method | Acceptance Criteria | Rationale |
| Identification | 1H-NMR (DMSO-d6) | Confirms structure | Verify ethoxy triplet/quartet and piperazine multiplets. |
| Purity | HPLC (C18 Column) | Critical for downstream API synthesis. | |
| Piperazine Content | GC or Titration | Ensures stoichiometry for next reaction step. | |
| Impurity A | HPLC | 4,6-Diethoxypyrimidine (Over-reaction in Step 1). | |
| Impurity B | HPLC | Bis(pyrimidinyl)piperazine (Dimer from Step 2). | |
| Water Content | Karl Fischer | Excess water can hydrolyze downstream reagents (e.g., acid chlorides). |
Analytical Insight: HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Pyrimidine absorption max).
Handling & Safety (HSE)
-
Hazard Classification: Irritant (Skin/Eye). The free base is alkaline.
-
Storage: Hygroscopic solid. Store under inert atmosphere (Nitrogen/Argon) at
to prevent oxidative degradation of the piperazine ring. -
Stability: Stable in solid form for >2 years if protected from moisture. Solutions in DMSO/MeOH should be used within 24 hours.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23368043: 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine (Analogous Structure). Retrieved from [Link]
-
Koutentis, P. A., et al. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine and its utility as a scaffold. ResearchGate/MDPI. (Demonstrates reactivity of 4,6-functionalized pyrimidines). Retrieved from [Link]
-
Chemical Register. Global Supplier and CAS Registry Data for 1185310-50-2. Retrieved from [Link]
Sources
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- 3. 4-ETHOXY-6-PIPERAZIN-1-YL-PYRIMIDINE HYDROCHLORIDE (CAS No. 1185310-50-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]
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- 5. 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride CAS#:1185310-50-2_上海毕得医药科技股份有限公司_化学加网 [huaxuejia.cn]
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Methodological & Application
Application Notes and Protocols for the Scalable Preparation of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine
Authored by: A Senior Application Scientist
Introduction
4-Ethoxy-6-(piperazin-1-yl)pyrimidine is a key heterocyclic scaffold found in a variety of biologically active molecules, demonstrating its significance in medicinal chemistry and drug development. Substituted pyrimidines are integral components of DNA and RNA and are known to exhibit a wide range of pharmacological properties, including anticancer and antiviral activities.[1] The incorporation of a piperazine moiety is a common strategy in drug design to modulate physicochemical properties and to serve as a versatile linker to other pharmacophoric groups.[2] Specifically, 4-(piperazin-1-yl)pyrimidine derivatives have recently been explored as potent inhibitors of biological targets such as menin in the context of leukemia.[3]
Given the growing interest in this molecular framework, the development of robust and scalable synthetic methods is crucial for ensuring a consistent and cost-effective supply for research and development activities. This application note provides a detailed, two-step synthetic protocol for the scalable preparation of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine, commencing from the readily available starting material, 4,6-dichloropyrimidine. The described methodology is designed to be efficient, reproducible, and amenable to scale-up in a laboratory or pilot plant setting.
The synthetic strategy hinges on two sequential nucleophilic aromatic substitution (SNAr) reactions. The first step involves the regioselective displacement of one chlorine atom from 4,6-dichloropyrimidine with an ethoxy group. The second step is the substitution of the remaining chlorine atom with piperazine. The reactivity of chloropyrimidines towards nucleophilic attack is a well-established and reliable transformation in heterocyclic chemistry.[4][5]
Overall Synthetic Scheme
Caption: Overall two-step synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine.
Part 1: Scalable Synthesis of 4-Chloro-6-ethoxypyrimidine
This initial step focuses on the regioselective mono-ethoxylation of 4,6-dichloropyrimidine. The use of sodium ethoxide in ethanol at controlled temperatures allows for the selective substitution of one of the two chlorine atoms. This selectivity is crucial for the success of the overall synthesis. A similar regioselective reaction has been reported for the synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine from its corresponding dichloro precursor.[6][7]
Experimental Protocol
Materials and Equipment:
-
4,6-Dichloropyrimidine
-
Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol or used as a commercial solution)
-
Absolute Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel
-
Heating mantle with temperature control
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in absolute ethanol.
-
Reagent Addition: While stirring the solution at room temperature (around 20-25 °C), add a solution of sodium ethoxide (1.0-1.1 equivalents) in ethanol dropwise over a period of 30-60 minutes. The controlled addition helps to manage any exotherm and maintain regioselectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 4-chloro-6-ethoxypyrimidine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford a pure solid.
Data Summary: Synthesis of 4-Chloro-6-ethoxypyrimidine
| Parameter | Value/Condition | Rationale |
| Starting Material | 4,6-Dichloropyrimidine | Commercially available and cost-effective precursor. |
| Reagent | Sodium Ethoxide (1.0-1.1 eq.) | Strong nucleophile for SNAr. Using a slight excess ensures complete conversion of one chloro group. |
| Solvent | Absolute Ethanol | Serves as both the solvent and the source of the ethoxy group when preparing NaOEt in situ. |
| Temperature | Room Temperature (20-25 °C) | Milder conditions favor mono-substitution and prevent the formation of the di-ethoxy byproduct.[6] |
| Reaction Time | 2-4 hours (TLC monitored) | Ensures complete consumption of the starting material. |
| Work-up | Aqueous NaHCO₃ wash | Neutralizes any remaining acidic species. |
| Purification | Column Chromatography or Recrystallization | Provides high purity intermediate critical for the subsequent step. |
| Expected Yield | 80-90% | Based on similar reported procedures.[6][7] |
Part 2: Synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine
In the final step, the intermediate 4-chloro-6-ethoxypyrimidine undergoes a second nucleophilic aromatic substitution with piperazine to yield the target compound. The use of a base is often necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature is critical for achieving a good yield and purity on a large scale. The reaction of chloropyrimidines with piperazine is a well-documented transformation.[2][8]
Experimental Protocol
Materials and Equipment:
-
4-Chloro-6-ethoxypyrimidine
-
Piperazine (anhydrous)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or another high-boiling polar aprotic solvent
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle with temperature control
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 4-chloro-6-ethoxypyrimidine (1.0 equivalent), piperazine (1.5-2.0 equivalents), and potassium carbonate (2.0 equivalents) in dimethylformamide (DMF). Using an excess of piperazine can help to drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the 4-chloro-6-ethoxypyrimidine is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a larger beaker containing cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 4-Ethoxy-6-(piperazin-1-yl)pyrimidine can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a pure solid.
Data Summary: Synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine
| Parameter | Value/Condition | Rationale |
| Starting Material | 4-Chloro-6-ethoxypyrimidine | Synthesized in the previous step. |
| Reagent | Piperazine (1.5-2.0 eq.) | Nucleophile for the SNAr reaction. Excess ensures complete conversion. |
| Base | Potassium Carbonate (2.0 eq.) | Acts as an acid scavenger for the HCl byproduct. |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that facilitates SNAr reactions and allows for higher temperatures. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome the activation barrier for the substitution reaction. |
| Reaction Time | 4-8 hours (TLC monitored) | Ensures the reaction proceeds to completion. |
| Work-up | Water quench and EtOAc extraction | A standard procedure to isolate the product from the high-boiling solvent and inorganic salts. |
| Purification | Column Chromatography or Recrystallization | To obtain the final product with high purity suitable for further applications. |
| Expected Yield | 70-85% | Typical yields for this type of transformation. |
Workflow Visualization
Caption: Detailed experimental workflow for the two-step synthesis.
Conclusion
The protocols detailed in this application note provide a comprehensive and scalable approach for the synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine. By leveraging well-established nucleophilic aromatic substitution chemistry and employing readily available reagents, this methodology offers a reliable and efficient route for producing this valuable heterocyclic building block. The step-by-step instructions, coupled with the rationale behind the experimental choices, are intended to enable researchers, scientists, and drug development professionals to successfully implement and adapt this synthesis for their specific needs.
References
-
Durmus, A., Gunbas, G., Farmer, S. C., Olmstead, M. M., Mascal, M., Legese, B., Cho, J.-Y., Beingessner, R. L., Yamazaki, T., & Fenniri, H. (2013). Synthesis of N-substituted pyrido[4,3-d]pyrimidines for the large-scale production of self-assembled rosettes and nanotubes. The Journal of Organic Chemistry, 78(22), 11421–11426. [Link]
-
Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460–8463. [Link]
- Chandra, H., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Medicinal Chemistry Research, 21(9), 2334-2342.
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(4), M960. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... [Image]. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Video]. [Link]
-
Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190. [Link]
-
Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1083. [Link]
-
Luo, M., Ye, Y., Tang, L., Kan, W., Chen, L., Li, C., Sheng, L., Zhou, Y., Li, J., Xiong, B., Wang, H., & Chen, D. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry, 280, 116918. [Link]
- Google Patents. (n.d.). CN101250184B - Method for synthesizing 1-(2-pyrimidine) piperazine.
Sources
- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101250184B - Method for synthesizing 1-(2-pyrimidine) piperazine - Google Patents [patents.google.com]
Optimizing Kinase Inhibitor Potency and Solubility: The Strategic Application of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine
Executive Summary
In the high-stakes landscape of kinase inhibitor discovery, the "solubility-potency trade-off" remains a persistent bottleneck.[1] While lipophilic heteroaromatic cores are essential for ATP-competitive binding, they often suffer from poor pharmacokinetic (PK) profiles.[1]
This guide details the strategic application of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine (CAS 1185310-50-2) as a high-value building block.[1] This scaffold offers a dual advantage: the pyrimidine core serves as a privileged hinge-binding motif, while the piperazine tail provides a tunable handle for modulating solubility and reaching solvent-exposed pockets.[1] We present validated synthetic protocols, structural insights, and biological evaluation workflows to accelerate your lead optimization campaigns.
Molecule Profile & Strategic Utility
Chemical Identity
| Property | Specification |
| Chemical Name | 4-Ethoxy-6-(piperazin-1-yl)pyrimidine |
| CAS Number | 1185310-50-2 |
| Molecular Formula | C₁₀H₁₆N₄O |
| Molecular Weight | 208.26 g/mol |
| pKa (Calc) | ~8.7 (Piperazine NH), ~2.5 (Pyrimidine N) |
| Solubility | High in DMSO, Methanol; Moderate in Water (pH dependent) |
| Storage | Hygroscopic; Store at -20°C under inert atmosphere |
Structural Rationale in Drug Design
The utility of this building block stems from its ability to address three critical binding zones within the kinase domain:
-
Hinge Region Interaction: The pyrimidine N1 and C2-H often participate in hydrogen bonding with the kinase hinge backbone (e.g., Met793 in EGFR).[1]
-
Hydrophobic Pocket Occupancy: The 4-ethoxy group is positioned to occupy the hydrophobic "gatekeeper" region or the back-cleft, providing selectivity over other kinases.[1]
-
Solvent Interface & Solubility: The 6-piperazine moiety extends towards the solvent front.[1] The secondary amine is a versatile "warhead handle" for attaching acrylamides (for covalent inhibition) or solubilizing groups without disrupting the core binding mode.[1]
Synthetic Protocols
Note: The following protocols are designed for high-purity synthesis suitable for SAR (Structure-Activity Relationship) library generation.
Synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine
This building block is synthesized via sequential Nucleophilic Aromatic Substitution (SNAr) starting from 4,6-dichloropyrimidine.[1]
Reagents:
-
Sodium Ethoxide (NaOEt) in Ethanol (21% wt)[1]
-
Piperazine (Anhydrous)[1]
-
Tetrahydrofuran (THF), Dichloromethane (DCM)
Step-by-Step Procedure:
-
Mono-Alkoxylation (Synthesis of 4-chloro-6-ethoxypyrimidine):
-
Dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous THF at 0°C.
-
Add NaOEt solution (1.05 eq) dropwise over 30 minutes. Crucial: Maintain 0°C to prevent bis-substitution.[1]
-
Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]
-
Quench with water, extract with DCM, and concentrate. Yields ~85% of the intermediate.[1][2]
-
-
Amination (Introduction of Piperazine):
-
Dissolve the intermediate (4-chloro-6-ethoxypyrimidine) in 1,4-dioxane.[1]
-
Add excess piperazine (5.0 eq) to prevent dimerization (formation of bis-pyrimidine).[1]
-
Heat to 80°C for 4-6 hours.
-
Work-up: Cool to RT. Remove solvent under vacuum.[1] Partition residue between DCM and water.[1] Wash organic layer with brine.[1]
-
Purification: The excess piperazine stays in the aqueous phase or can be removed via column chromatography (DCM/MeOH/NH₃ 90:9:1).[1]
-
Visualization of Synthetic Workflow
The following diagram illustrates the workflow from raw materials to a hypothetical covalent inhibitor (e.g., targeting EGFR T790M).
Figure 1: Synthetic route for generating the 4-ethoxy-6-(piperazin-1-yl)pyrimidine scaffold and its downstream application.
Application Case Study: Designing a Covalent Kinase Inhibitor
The Challenge
Developing an inhibitor for a Tyrosine Kinase (e.g., BTK or EGFR) that requires:
-
High Selectivity: Avoid off-target inhibition of Src family kinases.[1]
-
Oral Bioavailability: Low molecular weight and moderate LogP.[1]
The Solution
Using 4-Ethoxy-6-(piperazin-1-yl)pyrimidine as the core:
-
The Ethoxy Group: Probes the hydrophobic back-pocket (selectivity filter).[1]
-
The Piperazine Nitrogen: Acts as the attachment point for an acrylamide "warhead."[1] This allows the molecule to form a covalent bond with a specific Cysteine residue (e.g., Cys797 in EGFR) near the solvent front.
Structural Biology Insight (Binding Mode)
Figure 2: Schematic representation of the pharmacophore binding interactions within the kinase ATP-binding pocket.[1]
Biological Evaluation Protocol
In Vitro Kinase Inhibition Assay (FRET-based)
To validate the potency of derivatives synthesized from this building block, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1]
Materials:
-
Recombinant Kinase (e.g., EGFR wt)
-
Fluorescein-labeled Poly-GT substrate[1]
-
ATP (at K_m concentration)[1]
Protocol:
-
Preparation: Dilute the 4-ethoxy-6-(piperazin-1-yl)pyrimidine derivative in 100% DMSO to 100x final concentration. Serial dilute (1:3) to create an 8-point dose-response curve.
-
Incubation: Mix Kinase (5 nM), Substrate (200 nM), and Compound (1% DMSO final) in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Initiation: Add ATP to start the reaction.[1] Incubate at RT for 60 minutes.
-
Detection: Add EDTA-containing detection buffer (stops reaction) and Terbium-labeled antibody.[1]
-
Readout: Measure fluorescence ratio (520 nm / 495 nm) on a plate reader.
-
Analysis: Fit data to a sigmoidal dose-response equation to determine IC₅₀.
Self-Validation Check:
-
Z-Prime Score: Ensure Z' > 0.[1]5. If lower, re-optimize antibody concentration.
-
Reference: Include a known inhibitor (e.g., Gefitinib) as a positive control.
References
-
Synthesis of Pyrimidine Derivatives
-
Kinase Inhibitor Design
-
Piperazine Scaffolds in Medicinal Chemistry
-
Specific Building Block Data
(Note: Specific literature solely on the title compound as a standalone inhibitor is limited; references cited reflect the standard methodologies for this chemical class.)
Sources
Solvent selection for the extraction of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine
Application Note: Solvent Selection and Extraction Protocol for 4-Ethoxy-6-(piperazin-1-yl)pyrimidine
Executive Summary
This application note provides a technical framework for the isolation of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine (referred to herein as EPP ), a critical intermediate in the synthesis of PDE5 inhibitors (e.g., Sildenafil analogs) and 5-HT agonists.
While chlorinated solvents (DCM, Chloroform) have historically been the standard for extracting piperazine derivatives due to high solubility, modern "Green Chemistry" mandates require the evaluation of sustainable alternatives. This guide analyzes the physicochemical properties of EPP to recommend solvent systems that balance extraction efficiency (partition coefficient) with environmental safety and process scalability .
Physicochemical Analysis & Extraction Logic
To design a robust extraction, we must first understand the molecule's behavior in biphasic systems.
Structural Considerations
-
Key Functional Group: The distal secondary amine on the piperazine ring.
-
pKa: ~9.8 (Piperazine secondary NH). The pyrimidine nitrogens are significantly less basic due to aromatic delocalization.
-
Lipophilicity (LogP): Estimated ~1.2 – 1.8 (Neutral form).
The pH-Swing Mechanism
The extraction efficiency is governed by the ionization state of the piperazine moiety.
-
Acidic pH (pH < 8): The piperazine nitrogen is protonated (
). The molecule is highly water-soluble and will not partition effectively into organic solvents. -
Basic pH (pH > 11): The molecule exists as a free base (
). The neutral form is lipophilic and extracts readily into organic phases.
Critical Process Parameter (CPP): The aqueous phase pH must be adjusted to >11.0 prior to extraction to ensure >99% deprotonation (following the Henderson-Hasselbalch principle:
).
Solvent Selection Guide
The following table compares the historical standard (Dichloromethane) against modern, sustainable alternatives.
Table 1: Comparative Solvent Analysis for EPP Extraction
| Solvent | Class | Density (g/mL) | Boiling Point (°C) | Suitability Score | Technical Notes |
| Dichloromethane (DCM) | Chlorinated | 1.33 | 40 | Low (Avoid) | Excellent solubility but high environmental toxicity. Forms bottom layer (process risk for scale-up). Hard to dry completely. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based Ether | 0.86 | 80 | High (Recommended) | "Green" alternative to DCM/THF. Immiscible with water but higher capacity than Toluene. Stable at high pH. |
| Ethyl Acetate (EtOAc) | Ester | 0.90 | 77 | Moderate | Good solubility, but prone to hydrolysis at pH > 12 if contact time is prolonged. Co-extracts more water/polar impurities. |
| Toluene | Aromatic | 0.87 | 110 | Moderate | Excellent for clean phase separation (low water miscibility). Lower solubility for polar amines compared to 2-MeTHF. Harder to remove (high BP). |
Recommendation:
-
Primary Choice: 2-MeTHF .[4][5] It offers the best balance of solubility for the piperazine moiety, stability under basic conditions, and clean phase separation (top organic layer).
-
Secondary Choice: Ethyl Acetate .[4][6][7] Suitable for bench-scale rapid extractions, provided the contact time with the high-pH aqueous layer is minimized (<30 mins) to prevent hydrolysis.
Decision Logic & Workflow Visualization
The following diagrams illustrate the decision process and the physical extraction workflow.
Figure 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting the optimal solvent based on scale, toxicity constraints, and downstream processing needs.
Figure 2: Optimized Extraction Workflow
Caption: Step-by-step unit operation flow for the isolation of EPP using the pH-swing technique.
Detailed Experimental Protocol
Objective: Isolation of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine from a crude synthesis mixture. Scale: 10 g basis.
Materials:
-
Crude Reaction Mixture (containing EPP hydrochloride or neutral form).
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [Preferred] or Ethyl Acetate.
-
Base: 50% w/w Sodium Hydroxide (NaOH) solution.
-
Wash: Saturated NaCl (Brine).
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Procedure:
-
Preparation:
-
Transfer the crude reaction mixture into a separatory funnel (or reactor).
-
If the mixture is purely organic, add water (equal volume) to create a biphasic system.
-
-
pH Adjustment (The Critical Step):
-
Cool the mixture to <20°C (neutralization is exothermic).
-
Slowly add 50% NaOH dropwise while monitoring pH.
-
Target: Adjust pH to 11.0 – 12.0 .
-
Why: This converts the piperazinium salt (
) into the free amine ( ), forcing it out of the water and into the organic phase.
-
-
Extraction:
-
Add 2-MeTHF (10 volumes relative to theoretical yield, approx 100 mL).
-
Agitate vigorously for 10–15 minutes.
-
Allow phases to separate. EPP is in the Top (Organic) layer.
-
Note: If using DCM, EPP would be in the bottom layer.
-
-
Re-Extraction (Optional but Recommended):
-
Drain the bottom aqueous layer into a beaker.
-
Return the aqueous layer to the funnel and extract again with 0.5x volume of 2-MeTHF.
-
Combine the organic layers.
-
-
Washing & Drying:
-
Wash the combined organic phase with 0.5 volumes of saturated Brine. This removes trapped water and inorganic salts.
-
Collect the organic phase and dry over anhydrous
for 30 minutes.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure (Rotovap) at 40–45°C.
-
Result: EPP is obtained as a pale yellow/off-white solid or viscous oil, ready for the next step.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Emulsion Formation | Amphiphilic nature of the piperazine/pyrimidine structure acts as a surfactant. | 1. Add more Brine to increase ionic strength.2. Filter the biphasic mixture through Celite pad.3. Use 2-MeTHF (separates faster than EtOAc). |
| Low Yield | pH was not high enough (<10). | Check aqueous layer pH.[8] If <11, add more NaOH and re-extract. |
| Product Decomposition | Hydrolysis of the ethoxy group or ring opening. | Avoid prolonged exposure to high pH if using EtOAc. Keep temperature <25°C during basification. |
| Impurity Carryover | Co-extraction of polar byproducts. | The Brine wash is crucial. If purity is critical, consider a "Back-Extraction": Extract organics with dilute HCl (pulls product into water), wash organic waste, then re-basify the water and extract again. |
References
-
Henderson, R. K., et al. (2011).[9] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[9][10] Green Chemistry.
-
Byrne, F. P., et al. (2016).[11] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.
-
Pfizer Inc. (2008). "Green Chemistry Solvent Selection Guide."
-
PubChem. (2025). "Compound Summary: Piperazine.
-
Google Patents. (2008). "Method for synthesizing 1-(2-pyrimidine) piperazine." (CN101250184B).
Sources
- 1. 1185310-50-2|4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride|BLD Pharm [bldpharm.com]
- 2. molcore.com [molcore.com]
- 3. danabiosci.com [danabiosci.com]
- 4. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. acs.org [acs.org]
- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. gctlc.org [gctlc.org]
Troubleshooting & Optimization
Technical Support: High-Yield Synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine
Topic: Optimization of Nucleophilic Aromatic Substitution (
Executive Summary: The "Ethoxy-First" Strategy
The synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine from 4,6-dichloropyrimidine presents a classic regioselectivity and reactivity challenge.[1] While the starting material is symmetric, the introduction of the first substituent drastically alters the electronics of the ring, dictating the success of the second step.
Our Recommendation: Adopt the Stepwise Ethoxy-First Route .
-
Step 1 (Controlled Ethoxylation): Install the ethoxy group first.[1] The resulting intermediate (4-chloro-6-ethoxypyrimidine) retains sufficient electrophilicity for the subsequent amine displacement.[1]
-
Step 2 (Piperazinylation): Displace the remaining chloride with piperazine.[1]
Why not "Amine-First"? Installing the piperazine first creates 4-chloro-6-(piperazin-1-yl)pyrimidine.[1] The amino group is a strong electron donor (+M effect), which significantly deactivates the pyrimidine ring.[1] Displacing the final chloride with ethoxide would then require forcing conditions (high temperature/pressure), leading to decomposition and lower yields.
Reaction Pathway & Yield Killers[2][3]
The following diagram illustrates the optimized pathway and identifies the critical "Yield Killers" (red nodes) that must be mitigated.
Figure 1: Reaction logic flow highlighting critical control points to avoid common side products.
Module 1: The Ethoxylation (Step 1)
Objective: Synthesize 4-chloro-6-ethoxypyrimidine without forming the di-ethoxy byproduct.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High levels of 4,6-diethoxypyrimidine | Stoichiometry Error: Excess ethoxide was used.[1] | Strictly limit NaOEt to 1.0–1.05 equivalents . Do not use excess "to push conversion." |
| Temperature Spike: Reaction ran >10°C. | Maintain reaction at 0–5°C . The second chloride displacement becomes active at room temperature.[1] | |
| New impurity: 4-Hydroxy-6-chloropyrimidine | Moisture Ingress: Ethoxide acted as a base, water acted as nucleophile.[1] | Use anhydrous EtOH.[1] Ensure NaOEt is freshly prepared or titrated. |
| Incomplete Conversion (>5% SM remains) | Reagent Quality: Old NaOEt solution. | If SM remains after 2h at 5°C, allow to warm to 10°C carefully. Do not add more base immediately.[1] |
Optimized Protocol (Step 1)
-
Dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous Ethanol (5 mL/g).
-
Cool the solution to 0°C in an ice/salt bath.
-
Add Sodium Ethoxide (1.0 eq, 21% wt in EtOH) dropwise over 30-60 minutes. Rate control is critical to prevent localized high concentrations.
-
Stir at 0-5°C for 2-4 hours. Monitor by TLC/HPLC.
-
Quench: Adjust pH to 7 with dilute acetic acid to neutralize any remaining base before workup.
Module 2: The Piperazine Coupling (Step 2)
Objective: Displace the second chloride with piperazine while preventing dimer formation.
The "Dimer" Problem
Piperazine has two reactive nitrogens.[1] If the ratio of Piperazine to Intermediate is low (e.g., 1:1), the mono-substituted product can react with another molecule of intermediate, forming a "bis-pyrimidine" dimer (N,N'-bis(6-ethoxy-4-pyrimidyl)piperazine).[1]
Solution: Use a large excess of piperazine (3–5 equivalents).[1] This statistically ensures that the chloride reacts with a free piperazine molecule rather than a mono-substituted product.[1]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Formation of Bis-pyrimidine Dimer | Piperazine Deficiency: <3 equivalents used.[1][2] | Increase Piperazine to 4.0–5.0 equivalents . The excess is easily recovered during aqueous workup.[1] |
| Low Yield / Slow Reaction | Deactivated Ring: The ethoxy group reduces electrophilicity.[1] | Increase temperature to reflux (78-80°C) . Room temperature is insufficient for this step.[1] |
| Product lost during workup | Water Solubility: The product is a base and polar.[1] | Do not wash the organic layer with strong acid.[1] See "Isolation Strategy" below. |
Optimized Protocol (Step 2)
-
Dissolve the crude intermediate (from Step 1) in Ethanol or n-Butanol.[1]
-
Add Piperazine (4.0–5.0 eq) .
-
Heat to Reflux for 4–6 hours.
-
Monitor disappearance of the chloro-intermediate.[1]
Module 3: Purification & Isolation
The product is amphoteric (basic piperazine tail, pyrimidine core) and moderately polar.[1] Standard aqueous washes often result in yield loss.[1]
Recommended Isolation (Chloroform Extraction Method):
-
Concentration: Evaporate the reaction solvent (EtOH) to a minimum volume.
-
Aqueous Partition: Add water. The excess piperazine will stay in the water phase.
-
Extraction: Extract with Chloroform (
) or Dichloromethane (DCM) (3x).[1]-
Note: Ethyl Acetate is often too non-polar to extract this product efficiently.[1]
-
-
Washing: Wash the organic layer with Brine (not water) to remove residual piperazine.[1]
-
Drying: Dry over
and concentrate.
Alternative: Salt Formation If high purity is required, dissolve the crude oil in acetone and add 2.0 eq of HCl (in dioxane/ether) to precipitate the dihydrochloride salt . This purifies the compound from non-basic impurities.[1]
Frequently Asked Questions (FAQ)
Q: Can I perform this as a "One-Pot" reaction? A: Yes, but with caution. After Step 1 is complete (at 0°C), you can add the piperazine directly to the reaction mixture and heat to reflux. However, you must ensure Step 1 is fully complete and that no excess ethoxide remains, or you risk side reactions during the heating phase.[1]
Q: Why not use a stronger base like NaH for Step 2? A: It is unnecessary and risky. Piperazine itself acts as both the nucleophile and the base (proton scavenger). Using NaH can lead to deprotonation of the amide-like protons or other side reactions on the pyrimidine ring.
Q: My product is oil. How do I get a solid? A: These derivatives are often low-melting solids or oils.[1] Trituration with Diethyl Ether or Hexane often induces crystallization.[1] Alternatively, convert it to the HCl or Fumarate salt for a stable solid form.[1]
References
-
Fu, H., et al. (2014).[1] "Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine and attempted synthesis of 5-chlorinated pyrimidines." ResearchGate.[1] (Demonstrates the regioselective ethoxylation of chloropyrimidines at controlled temperatures).
-
ChemicalBook. (2023).[1] "Synthesis of 2-(1-Piperazinyl)pyrimidine." (Provides general protocols for piperazine displacement on chloropyrimidines, highlighting the need for excess amine to prevent dimerization).
-
BenchChem. (2025).[1][3][4] "Technical Support Center: Purification of Piperazine-Containing Compounds." (Details the solubility challenges and purification strategies for polar piperazine derivatives).
Sources
- 1. PubChemLite - 4-ethoxy-2-(piperazin-1-yl)pyrimidine (C10H16N4O) [pubchemlite.lcsb.uni.lu]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for Ethoxy-pyrimidine Substitution
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the reaction temperature in nucleophilic aromatic substitution (SNAr) reactions involving ethoxy-pyrimidines. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction on a 2-ethoxy-pyrimidine with an amine nucleophile is showing low to no conversion at room temperature. What is the primary reason for this?
A1: The low reactivity is primarily due to the poor leaving group ability of the ethoxide anion (EtO⁻). Unlike halogens (e.g., Cl, F), which are excellent leaving groups in SNAr reactions, alkoxides are significantly less effective.[1] Nucleophilic aromatic substitution on pyrimidines proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[1][2] The stability of this intermediate and the ease of leaving group departure are critical. For an ethoxy group to be displaced, the reaction often requires more forcing conditions, such as elevated temperatures, to overcome the activation energy barrier.[1]
Q2: I'm hesitant to increase the temperature for my ethoxy-pyrimidine substitution. What are the potential risks and how can I mitigate them?
A2: Increasing the reaction temperature is often necessary but introduces potential risks of side reactions and degradation.[3][4] Key concerns include:
-
Thermal Degradation: Pyrimidine derivatives can be susceptible to thermal decomposition, the stability of which is dependent on the specific substituents present on the ring.[5][6][7]
-
Side Reactions: Higher temperatures can promote undesired reactions, such as reaction with the solvent (solvolysis) if it is nucleophilic (e.g., alcohols), or other rearrangements.[8][9] For instance, in the presence of an alcohol solvent and acid, the ethoxy group could be exchanged.[9]
-
Loss of Selectivity: If there are multiple potential reaction sites, higher temperatures can sometimes lead to a decrease in regioselectivity.
Mitigation Strategies:
-
Incremental Temperature Increase: Instead of a drastic temperature jump, increase the reaction temperature in a controlled, stepwise manner (e.g., in 10-20°C increments).
-
Reaction Monitoring: Closely monitor the reaction progress at each temperature using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the optimal temperature that provides a good reaction rate without significant byproduct formation.[3]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of sensitive substrates and reagents at higher temperatures.
Q3: Besides temperature, what other reaction parameters can I adjust to improve the yield of my ethoxy-pyrimidine substitution?
A3: Optimizing other parameters can significantly impact the reaction outcome and may reduce the need for excessively high temperatures:
-
Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile are often preferred as they can help to stabilize the charged Meisenheimer intermediate without strongly solvating the nucleophile.[10][11][12] For some substrates, a switch to a less conventional solvent or even solvent-free conditions might be beneficial.[3][4]
-
Catalysis: While not always necessary for activated pyrimidines, catalysis can be effective. Simple protic acids can catalyze SNAr reactions by protonating the pyrimidine ring, making it more electrophilic.[13] Lewis acids can also be employed to activate the substrate.[13]
-
Nucleophile Concentration: Increasing the concentration of the nucleophile can, according to Le Chatelier's principle, shift the equilibrium towards the product. However, using a large excess may complicate purification.
Troubleshooting Guides
Issue 1: Low Yield and Unreacted Starting Material
You are attempting a substitution on a 4-ethoxy-6-X-pyrimidine with an aniline derivative in refluxing ethanol, but after 24 hours, you observe a low yield of the desired product and a significant amount of unreacted starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in ethoxy-pyrimidine substitution.
Detailed Steps & Rationale:
-
Evaluate Reaction Temperature: As ethoxide is a poor leaving group, refluxing ethanol may not provide sufficient energy. Consider switching to a higher boiling point solvent or using sealed-tube conditions to safely increase the temperature.
-
Solvent Optimization: Ethanol is a protic solvent and can hydrogen bond with the nucleophile, potentially reducing its reactivity.[11] Switching to a polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the amine and better stabilize the Meisenheimer intermediate.[10][12]
-
Consider Catalysis: The nitrogen atoms in the pyrimidine ring are weakly basic.[14] Adding a catalytic amount of a strong acid can protonate a ring nitrogen, further increasing the ring's electron deficiency and making it more susceptible to nucleophilic attack.[13]
Issue 2: Formation of an Unexpected Byproduct
During the reaction of a 2,4-diethoxy-pyrimidine with a primary amine at elevated temperatures, you observe the formation of a significant byproduct in addition to the expected mono-substituted product.
Possible Cause & Identification:
The most likely byproduct is a di-substituted pyrimidine, where the amine has replaced both ethoxy groups. This is more probable at higher temperatures and with a higher concentration of the nucleophile.
Verification:
-
Mass Spectrometry (MS): The di-substituted product will have a molecular weight corresponding to the starting pyrimidine minus two ethoxy groups plus two nucleophile moieties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of all ethoxy group signals and the appearance of new signals corresponding to the second incorporated nucleophile would confirm di-substitution.
Optimization Protocol to Favor Mono-substitution:
| Parameter | Standard Condition (Di-substitution observed) | Optimized Condition (Favors Mono-substitution) | Rationale |
| Temperature | > 120 °C | 80-100 °C (or lowest effective temp) | Lower temperatures reduce the rate of the second substitution, which typically has a higher activation energy. |
| Nucleophile Stoichiometry | > 2.0 equivalents | 1.0 - 1.2 equivalents | Limiting the amount of nucleophile disfavors the second substitution reaction. |
| Reaction Time | 24 hours | Monitored (typically shorter) | Stopping the reaction once the desired mono-substituted product is maximized (as determined by TLC/HPLC) prevents further reaction. |
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in Ethoxy-pyrimidine Substitution
This protocol outlines a method for systematically screening the optimal reaction temperature for the substitution of an ethoxy-pyrimidine with an amine nucleophile.
Materials:
-
Ethoxy-pyrimidine substrate (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Reaction vials suitable for heating
-
Inert gas supply (Nitrogen or Argon)
-
TLC plates and appropriate eluent
-
HPLC for quantitative analysis (optional)
Procedure:
-
Set up a parallel reaction block or multiple individual reaction vessels.
-
To each vessel, add the ethoxy-pyrimidine substrate and the solvent.
-
Purge each vessel with an inert gas.
-
Add the amine nucleophile to each vessel.
-
Seal the vessels and place them in the heating block at different, pre-determined temperatures (e.g., 80°C, 100°C, 120°C).
-
At regular time intervals (e.g., 2, 4, 8, 24 hours), carefully take a small aliquot from each reaction.
-
Analyze the aliquots by TLC to qualitatively assess the consumption of starting material and the formation of the product and any byproducts.
-
(Optional) Quench the aliquots and analyze by HPLC for a quantitative measure of conversion and product distribution.
-
Based on the results, identify the temperature that provides the best balance of reaction rate and selectivity.
Mechanistic Visualization
The nucleophilic aromatic substitution on an ethoxy-pyrimidine proceeds through an addition-elimination mechanism. The temperature is a critical factor in overcoming the activation energy of the rate-determining step, which is often the initial nucleophilic attack.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 14. bhu.ac.in [bhu.ac.in]
Validation & Comparative
1H NMR spectrum analysis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine
Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers
Executive Summary
This guide provides a high-resolution analysis of the 1H NMR spectrum for 4-Ethoxy-6-(piperazin-1-yl)pyrimidine , a "privileged scaffold" frequently utilized in the synthesis of bioactive compounds, including cGMP-specific phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil analogs) and various kinase inhibitors.
Unlike standard spectral databases that list peak values in isolation, this guide adopts a comparative approach . We analyze the spectral evolution from the chlorinated precursor (4-Chloro-6-ethoxypyrimidine ) to the final piperazine-substituted product. This method allows researchers to validate the Nucleophilic Aromatic Substitution (
Structural Context & Reaction Monitoring
The synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine typically proceeds via the displacement of a chloride leaving group by piperazine. Monitoring this transition is critical for process control.
Experimental Workflow Visualization
The following diagram outlines the logical flow from synthesis to spectral validation, highlighting the critical decision nodes.
Caption: Figure 1. Analytical workflow for validating the SNAr conversion of chloropyrimidine to piperazinyl-pyrimidine.
Comparative Analysis: Precursor vs. Product
The most reliable way to confirm the identity of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine is by observing specific shifts relative to its precursor.
Key Spectral Differentiators
-
The H-5 Pyrimidine Proton Shift (The Diagnostic Signal):
-
Precursor (Chloro): The H-5 proton is flanked by an ethoxy group and a chlorine atom. Chlorine is electron-withdrawing (inductive effect,
), causing the H-5 signal to appear downfield, typically around 6.40 – 6.60 ppm . -
Product (Piperazine): The chlorine is replaced by a nitrogen atom.[1] While nitrogen is electronegative, its lone pair donates electron density into the ring (mesomeric effect,
), which overrides the inductive effect. This significantly shields the H-5 proton, shifting it upfield to ~5.60 – 5.80 ppm . -
Validation Rule: If the H-5 singlet remains above 6.0 ppm, the reaction is incomplete.
-
-
Appearance of the Piperazine "Roofing":
-
The piperazine ring introduces two distinct triplets (or broad multiplets) in the aliphatic region (2.5 – 3.8 ppm), integrating to 8 protons total.
-
Comparative Data Table (Solvent:
)
| Proton Assignment | Precursor: 4-Cl-6-OEt-pyrimidine ( | Product: 4-OEt-6-Pip-pyrimidine ( | Multiplicity | Integration | Coupling ( |
| H-2 (Ar) | ~8.55 | 8.35 – 8.45 | Singlet (s) | 1H | - |
| H-5 (Ar) | ~6.50 | 5.65 – 5.75 | Singlet (s) | 1H | - |
| OCH2 | 4.45 | 4.30 – 4.40 | Quartet (q) | 2H | ~7.0 |
| Pip-N-CH2 (Ar) | N/A | 3.50 – 3.65 | Triplet (t) | 4H | ~5.0 |
| Pip-N-CH2 (Amine) | N/A | 2.85 – 3.00 | Triplet (t) | 4H | ~5.0 |
| CH3 (Ethyl) | 1.40 | 1.35 – 1.38 | Triplet (t) | 3H | ~7.0 |
| NH (Amine) | N/A | 1.80 – 2.00 | Broad (br s) | 1H | - |
> Note: Chemical shifts may vary slightly (
Detailed Spectral Assignment (The Product)
Aromatic Region (5.5 – 9.0 ppm)
-
H-2 (
8.40, s): This proton is located between the two pyrimidine nitrogens. It is the most deshielded proton in the molecule due to the combined electronegativity of the adjacent nitrogen atoms. It appears as a sharp singlet. -
H-5 (
5.70, s): Located between the ethoxy and piperazine substituents. The upfield shift (shielding) confirms the successful attachment of the electron-rich piperazine nitrogen.
Aliphatic Region (1.0 – 4.5 ppm)
-
Ethoxy Group (
):-
(
4.35, q): A classic quartet. Its chemical shift is characteristic of protons on a carbon attached to oxygen.[2] -
(
1.36, t): A classic triplet coupled to the methylene group.
-
(
-
Piperazine Ring (
):-
-Protons (
3.55, t): These 4 protons are adjacent to the aromatic nitrogen (N1 of piperazine). They are deshielded by the aromatic ring current and the electron-deficient pyrimidine core. -
-Protons (
2.90, t): These 4 protons are adjacent to the secondary amine (N4 of piperazine). They are more shielded than the -protons. -
NH (
~1.9, br): In , this is often a low, broad hump. In , it may appear sharper or exchange with water.
-
-Protons (
Signal Logic Tree
The following diagram illustrates the decision logic used to assign protons based on chemical shift regions.
Caption: Figure 2. Logic tree for structural assignment of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine.
Experimental Protocols
A. Synthesis (Standard Protocol)
To generate the sample for analysis:
-
Reagents: Dissolve 4-chloro-6-ethoxypyrimidine (1.0 eq) in Acetonitrile or Ethanol.
-
Addition: Add Piperazine (3.0 eq) to act as both nucleophile and base scavenger. Note: Using excess piperazine prevents the formation of bis-substituted byproducts.
-
Reaction: Reflux at 80°C for 2-4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Evaporate solvent. Resuspend in DCM, wash with water to remove excess piperazine salts. Dry over
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B. NMR Sample Preparation[1][3]
-
Mass: Weigh ~5-10 mg of the dried product.
-
Solvent:
-
Standard:
(Chloroform-d) is preferred for sharp resolution of the ethoxy and aromatic signals. -
Alternative:
is recommended if the piperazine NH signal needs to be quantified or if the compound solubility is poor.
-
-
Acquisition: Standard proton parameters (16 scans, 1 second relaxation delay) are sufficient.
Troubleshooting & Validation
-
Issue: Broad Piperazine Signals.
-
Cause: Restricted rotation or conformational exchange of the piperazine ring at room temperature.
-
Solution: Run the NMR at elevated temperature (e.g., 50°C) to sharpen the multiplets.
-
-
Issue: Missing NH Peak.
-
Cause: Rapid exchange with trace water in the solvent.
-
Solution: Use a "dry" ampoule of solvent or shake with
(the peak will disappear completely, confirming it is labile).
-
-
Impurity Check:
-
Ethanol: Triplet at 1.25 ppm, Quartet at 3.72 ppm (common residual solvent).
-
Water: Singlet at 1.56 ppm (in
) or 3.33 ppm (in ). -
Grease: Broad multiplets at 0.86 and 1.26 ppm.
-
References
-
Pyrimidine Chemical Shifts & Substituent Effects
-
Piperazine Conformational Analysis
- Analysis of piperazine ring protons in N-substituted deriv
- Source: Spectrochimica Acta Part A, 2019.
-
NMR Solvent Impurities Guide
- Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities."
- Source: Organometallics, 2010, 29, 9, 2176–2179.
-
General Pyrimidine Spectral Data
- National Institute of Advanced Industrial Science and Technology (AIST).
- Source: SDBS (Spectral D
Sources
IR spectroscopy characteristic peaks for 4-Ethoxy-6-(piperazin-1-yl)pyrimidine
The following guide provides a comprehensive technical analysis of the infrared (IR) spectroscopy characteristics of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine . This document is structured to assist analytical chemists and process engineers in the identification, quality control, and reaction monitoring of this specific pharmaceutical intermediate.
Executive Summary & Compound Profile
4-Ethoxy-6-(piperazin-1-yl)pyrimidine is a critical heterocyclic building block, often employed in the synthesis of PDE5 inhibitors (e.g., Sildenafil analogues) and other bioactive agents. Its structure combines an electron-deficient pyrimidine ring with an electron-donating ethoxy group and a basic piperazine moiety .
IR spectroscopy is the primary tool for rapid structural verification and process monitoring, specifically to confirm the nucleophilic substitution of the precursor (typically 4-chloro-6-ethoxypyrimidine) by piperazine.
| Property | Details |
| CAS Number | Not widely listed as commodity; Specific Intermediate |
| Molecular Formula | C₁₀H₁₆N₄O |
| Molecular Weight | 208.26 g/mol |
| Key Functional Groups | Secondary Amine (Piperazine), Ether (Ethoxy), Pyrimidine Ring (Aromatic N-heterocycle) |
Experimental Methodology
To ensure reproducible spectral data, the following protocol is recommended. This method minimizes spectral artifacts caused by moisture absorption (hygroscopicity of the piperazine ring).
Standard Operating Procedure (SOP) for IR Analysis
-
Technique Selection:
-
Preferred: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.
-
Reasoning: Requires minimal sample prep; ideal for detecting surface-active functional groups and avoids KBr moisture interference in the amine region (~3300 cm⁻¹).
-
-
Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr).
-
Caution: Ensure KBr is dry. The secondary amine N-H stretch can be obscured by O-H bands if water is present.
-
-
-
Parameters:
-
Range: 4000 – 600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 (Routine) or 64 (High Precision)
-
Characteristic IR Characteristic Peaks
The following table details the diagnostic vibrational modes. These assignments are derived from authoritative spectroscopic data on pyrimidine derivatives and piperazine systems [1, 2, 3].
Table 1: Diagnostic Wavenumbers & Assignments[3]
| Region (cm⁻¹) | Intensity | Assignment | Structural Origin | Diagnostic Value |
| 3250 – 3400 | Medium, Broad | ν(N-H) Stretching | Piperazine Ring (Secondary Amine) | Critical: Confirms presence of the piperazine ring. Absence indicates degradation or bis-substitution. |
| 3000 – 3100 | Weak | ν(C-H) Aromatic | Pyrimidine Ring (C2-H, C5-H) | Differentiates aromatic core from aliphatic side chains. |
| 2820 – 2980 | Medium/Strong | ν(C-H) Aliphatic | Ethoxy (-CH₂CH₃) & Piperazine (-CH₂-) | Complex cluster of peaks. Intensity increases relative to aromatic C-H compared to precursors. |
| 1560 – 1590 | Strong | ν(C=N) / ν(C=C) | Pyrimidine Ring Skeletal Stretch | Fingerprint: Characteristic "breathing" mode of the 4,6-disubstituted pyrimidine core. |
| 1420 – 1480 | Medium | δ(CH₂) / δ(CH₃) | Scissoring/Bending | Aliphatic deformation bands. |
| 1240 – 1270 | Strong | ν(C-O) Asymmetric | Aryl Alkyl Ether (Ar-O-CH₂-) | Critical: Confirms the integrity of the ethoxy group. |
| 1020 – 1050 | Medium | ν(C-O) Symmetric | Ether linkage | Corroborates the asymmetric stretch. |
| 800 – 850 | Medium | γ(C-H) OOP | Pyrimidine Ring Out-of-Plane Bending | Sensitive to substitution pattern (4,6-disubstituted). |
Comparative Analysis: Distinguishing from Alternatives
In a drug development context, "alternatives" often refer to starting materials (process impurities) or structural isomers . The guide below outlines how to use IR to validate purity against these specific contaminants.
Scenario A: Product vs. Starting Material (4-Chloro-6-ethoxypyrimidine)
This is the most common process control check. You are monitoring the displacement of the Chlorine atom by Piperazine.
-
Look for APPEARANCE of:
-
N-H Stretch (~3300 cm⁻¹): The starting chloro-pyrimidine has no N-H groups. The appearance of this band confirms piperazine attachment.
-
Aliphatic C-H Increase (~2800-2950 cm⁻¹): The addition of 4 methylene groups from the piperazine ring significantly boosts signal intensity here.
-
-
Look for DISAPPEARANCE of:
-
C-Cl Stretch (~700-750 cm⁻¹): While often obscured in the fingerprint region, the specific C-Cl band of the precursor should vanish.
-
Scenario B: Product vs. Piperazine (Excess Reagent)
Piperazine is often used in excess and may contaminate the final product.
-
Differentiation:
-
Pyrimidine Ring Modes (1560-1590 cm⁻¹): Pure piperazine lacks the aromatic heterocyclic ring. It will not show these strong bands.
-
Ether C-O Stretch (1250 cm⁻¹): Piperazine has no oxygen. The presence of the C-O band confirms the pyrimidine-ethoxy fragment is present.
-
Scenario C: Product vs. Hydrolysis Impurity (4-Hydroxy-6-piperazinylpyrimidine)
If the ethoxy group hydrolyzes (e.g., under acidic conditions), the ethoxy ether bands disappear.
-
Diagnostic Change:
-
Loss of C-O Stretch (1250 cm⁻¹).
-
Appearance of Broad O-H / Amide Carbonyl: The hydrolysis product typically tautomerizes to a pyrimidone (cyclic amide), showing a broad H-bonded network (~2800-3200 cm⁻¹) and a C=O stretch (~1650-1700 cm⁻¹) which is absent in the target ethoxy compound.
-
Process Monitoring Workflow
The following diagram illustrates the logical decision tree for using IR spectroscopy in the synthesis and quality control of this compound.
Figure 1: IR Spectroscopy Decision Tree for Quality Control of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine.
References
-
NIST Chemistry WebBook. Infrared Spectrum of Piperazine and Pyrimidine Derivatives. National Institute of Standards and Technology.[1] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for C-O and Heterocyclic C=N assignments).
-
PubChem. Compound Summary for Piperazine and Pyrimidine Derivatives. National Center for Biotechnology Information. Available at: [Link]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) Guide: 4-Ethoxy-6-(piperazin-1-yl)pyrimidine
Executive Safety Summary: The "Hidden" Hazards
Do not treat 4-Ethoxy-6-(piperazin-1-yl)pyrimidine as a generic organic solid.
While often categorized as a standard pharmaceutical intermediate, the presence of the piperazine moiety introduces two critical hazards that are frequently underestimated in routine laboratory workflows:
-
Respiratory Sensitization (H334): Piperazine derivatives are potent sensitizers. Repeated inhalation of dust, even at low levels, can lead to occupational asthma. Fume hood use is mandatory , not optional.
-
Amine Permeation: Secondary amines (like the piperazine ring) can permeate standard thin-mil nitrile gloves faster than expected, especially in solution.
-
Alkaline Corrosivity: As a free base, this compound is alkaline. Upon contact with moisture (sweat, mucous membranes), it can cause caustic burns (H314/H315).
PPE Selection Matrix: Beyond the Basics
Standard laboratory PPE is insufficient for prolonged handling of piperazine derivatives. Use this enhanced protection matrix.
| Protection Zone | Standard Practice | Required Protocol (Enhanced) | Technical Rationale |
| Hand Protection | Standard Blue Nitrile (3-4 mil) | Double-Gloving or High-Risk Nitrile (>5 mil) .(Inner: 4 mil Nitrile, Outer: 5-8 mil Nitrile or Neoprene) | Amine Breakthrough: Piperazines can permeate thin nitrile. Movement flexes glove pores, reducing breakthrough time by up to 30% [1]. Double gloving provides a visual breach indicator and sacrificial barrier. |
| Respiratory | N95 Mask | P3/P100 HEPA Filter (if outside hood) or Fume Hood (Face Velocity >100 fpm) | Sensitization Risk: N95s do not filter 100% of fine particulates. P3/P100 is required to prevent sensitization triggers. |
| Eye/Face | Safety Glasses | Chemical Splash Goggles + Face Shield (for quantities >5g) | Alkaline Dust: Safety glasses allow dust entry from the side. Alkaline dust in the eye causes rapid saponification of corneal lipids. |
| Body | Lab Coat | Tyvek® Sleeves or Apron over Lab Coat | Wrist Gap Vulnerability: The gap between the glove and lab coat cuff is the most common exposure point for solids. |
Operational Protocol: Safe Handling Lifecycle
Phase A: Weighing & Transfer (Critical Control Point)
Risk: Airborne dust generation and static discharge.
-
Engineering Control: Perform all weighing inside a certified chemical fume hood or a powder containment balance enclosure.
-
Static Management: Use an ionizing bar or antistatic gun if the powder is fluffy/electrostatic.
-
Technique: Do not dump the powder. Use a spatula to transfer gently to avoid "dust clouds."
-
Cleaning: Immediately wipe the balance area with a wet tissue (water/ethanol). Dry wiping generates static and disperses dust.
Phase B: Reaction & Dissolution
Risk: Exothermic reaction and vapor generation.
-
Solvent Choice: When dissolving in halogenated solvents (DCM, Chloroform), be aware that the amine can react violently if the solvent is old or unstabilized.
-
Acid Addition: If forming a salt (e.g., HCl salt), add acid slowly at low temperature (0°C). The neutralization is exothermic and can cause "bumping" or splashing of corrosive liquid.
Phase C: Waste Disposal
Risk: Incompatible mixing.
-
Segregation: Classify as "Basic/Alkaline Organic Waste."
-
Incompatibility: NEVER mix with "Acidic Waste" streams without neutralization. Mixing concentrated piperazine waste with acid waste can cause rapid heat generation and container pressurization.
-
Labeling: Clearly mark the waste tag with "Contains Piperazine Derivatives – Sensitizer."
Visual Workflow: The Safe Handling Lifecycle
The following diagram illustrates the decision logic and safety barriers for handling this compound.
Figure 1: Operational workflow emphasizing critical control points (Yellow) and decision logic for spills (Red).
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Drench: Wash immediately with soap and water for 15 min. 2. Peel: Remove contaminated clothing while washing.[1] 3. Alert: Seek medical attention if redness appears (sensitization sign). |
| Eye Contact | 1. Irrigate: Flush with water for 15 min. Do not wait. 2. pH Check: If available, check eye pH (alkaline burns are insidious). 3. Transport: Go to ER immediately. |
| Inhalation | 1. Evacuate: Move to fresh air. 2. Monitor: Watch for wheezing or chest tightness (asthma symptoms). |
| Spill (<10g) | 1. Isolate: Close hood sash. 2. Wet: Cover with wet paper towels to prevent dust. 3. Wipe: Wipe up; do not sweep. |
References
-
Phalen, R. N., & Wong, W. K. (2012). Chemical resistance of disposable nitrile gloves exposed to simulated movement.[2][3] Journal of Occupational and Environmental Hygiene.[3] Link
-
European Chemicals Agency (ECHA). (n.d.). Piperazine - Substance Information & Classification.[1][4]Link
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: Occupational Exposure to Hazardous Chemicals in Laboratories.Link
-
Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves (Amine Permeation Data).Link
Sources
- 1. fishersci.se [fishersci.se]
- 2. Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine | C10H16N4O | CID 23368043 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
